JAK2 Enzymatic Potency and Kinome Selectivity: Ruxolitinib vs Fedratinib, Momelotinib, and Pacritinib in Myelofibrosis JAKinibs
In a comprehensive full-kinome profiling study of the four JAK inhibitors indicated for myelofibrosis, ruxolitinib demonstrated the highest potency for JAK2 inhibition, with an IC50 of 2.9 nM at physiological (1 mM) ATP concentrations. Comparators showed substantially lower potency: fedratinib IC50 = 17 nM, momelotinib IC50 = 29 nM, and pacritinib IC50 = 39 nM [1]. In JAK2-dependent cellular assays measuring STAT5 phosphorylation, ruxolitinib maintained superior potency (IC50 = 14 nM) compared to momelotinib (201 nM), pacritinib (421 nM), and fedratinib (669 nM) [1]. Notably, ruxolitinib was the only JAKinib that had minimal impact on growth in JAK2-independent cell lines, whereas fedratinib, pacritinib, and momelotinib inhibited many additional kinases and suppressed cell growth through JAK2-unrelated mechanisms at clinically relevant concentrations [1].
| Evidence Dimension | JAK2 enzymatic inhibition IC50 at physiological ATP (1 mM) |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | Fedratinib 17 nM; Momelotinib 29 nM; Pacritinib 39 nM |
| Quantified Difference | 5.9-fold more potent than fedratinib; 10-fold more potent than momelotinib; 13.4-fold more potent than pacritinib |
| Conditions | Full-kinome profiling with in vitro kinase assays at 1 mM ATP |
Why This Matters
Higher enzymatic potency and superior kinome selectivity reduce the likelihood of off-target kinase inhibition and JAK2-independent cytotoxicity, directly informing compound choice for myelofibrosis research and minimizing confounding variables in preclinical studies.
- [1] Comparison of the enzymatic and cellular profiles of clinical JAK inhibitors for the treatment of myelofibrosis. Myeloid Neoplasia. 2026. doi:10.1016/j.yao.2026.100017. View Source
